molecular formula C16H10F4N2O4S B2681197 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide CAS No. 899995-56-3

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2681197
CAS No.: 899995-56-3
M. Wt: 402.32
InChI Key: IHXBBBSFXBBPED-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzoisothiazole acetamides, characterized by a 1,1-dioxido-3-oxobenzo[d]isothiazole core linked to an acetamide group substituted with a fluorinated aryl moiety. Its structure features a trifluoromethyl (CF₃) and a fluorine atom at the 3- and 4-positions of the phenyl ring, respectively, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2O4S/c17-12-6-5-9(7-11(12)16(18,19)20)21-14(23)8-22-15(24)10-3-1-2-4-13(10)27(22,25)26/h1-7H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBBBSFXBBPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]isothiazol-2(3H)-yl Core: This step often starts with the cyclization of ortho-substituted anilines with sulfur-containing reagents under oxidative conditions to form the benzo[d]isothiazole ring.

    Introduction of the Dioxido and Oxo Groups: The dioxido and oxo functionalities can be introduced through oxidation reactions using reagents such as hydrogen peroxide or peracids.

    Attachment of the Acetamide Group: The acetamide group can be introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Fluorination of the Phenyl Ring: The fluorinated phenyl ring can be synthesized through electrophilic aromatic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions could target the oxo or dioxido groups, leading to the formation of hydroxyl or sulfide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfone derivatives, while reduction might produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. The presence of fluorine atoms and the benzo[d]isothiazol-2(3H)-yl core suggest that it could interact with biological targets in unique ways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Fluorinated compounds are often of interest in drug discovery due to their enhanced metabolic stability and bioavailability.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The benzo[d]isothiazol-2(3H)-yl moiety could interact with enzymes or receptors, while the fluorinated phenyl ring might enhance binding affinity or selectivity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the aryl substituents on the acetamide nitrogen and modifications to the benzoisothiazole core. Key examples include:

Compound Name Substituent on Acetamide Nitrogen Core Modification Biological Activity/Properties Reference
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide 2-Ethylphenyl None Moderate antimicrobial activity; lower solubility due to non-polar ethyl group
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl None Enhanced antioxidant activity due to phenolic -OH group; reduced metabolic stability
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiazol-2-yl)acetamide 1,3-Thiazol-2-yl None Improved coordination ability with metal ions; potential ligand for catalytic applications
N-Substituted saccharin derivatives (e.g., 3a–g in ) Alkyl/aryl groups Saccharin-derived isothiazole Broad-spectrum anti-inflammatory, antimicrobial, and anticancer activities

Pharmacological and Physicochemical Comparisons

  • Fluorinated vs. Non-Fluorinated Analogs: The trifluoromethyl and fluorine substituents in the target compound confer greater metabolic stability and membrane permeability compared to analogs like the 4-hydroxyphenyl derivative (). Fluorination reduces oxidative metabolism, prolonging half-life .
  • Core Modifications : Saccharin-derived analogs () exhibit broader biological activity but may suffer from higher toxicity due to increased lipophilicity. The unmodified benzoisothiazole dioxo core in the target compound balances potency and safety .

Key Research Findings

  • Anticancer Activity : Saccharin-derived analogs () show IC₅₀ values of 8–12 µM against breast cancer cell lines (MCF-7), while the target compound’s fluorinated aryl group may enhance kinase inhibition (e.g., EGFR or VEGFR) .
  • Anti-Inflammatory Effects : The benzoisothiazole dioxo core inhibits COX-2 with 70% efficacy at 10 µM, comparable to diclofenac but with fewer gastrointestinal side effects .
  • Antimicrobial Profile: The 4-fluoro-3-trifluoromethylphenyl analog exhibits MIC values of 4–8 µg/mL against Staphylococcus aureus, outperforming non-fluorinated derivatives (MIC = 16–32 µg/mL) .

Biological Activity

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a member of the isothiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound includes a dioxido group and a trifluoromethyl moiety, which are known to enhance bioactivity. The molecular formula is C15H12F4N2O3SC_{15}H_{12}F_4N_2O_3S with a molecular weight of approximately 394.33 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant strains (MRSA).

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 25.9 µM against S. aureus and 12.9 µM against MRSA isolates, indicating significant antibacterial activity .
  • Mechanism of Action : The bactericidal activity was confirmed as the Minimum Bactericidal Concentration (MBC) values were equal to MIC values, suggesting that the compound kills bacteria rather than merely inhibiting their growth .

Cytotoxicity and Cell Viability

The cytotoxic effects of the compound were evaluated using various cell lines:

  • IC50 Values : The compound showed varying IC50 values depending on the cell line tested. For instance, some derivatives demonstrated IC50 values below 20 µM, indicating potential for selective toxicity .
  • Anti-inflammatory Potential : The compound also displayed anti-inflammatory properties by modulating NF-κB activity, which is crucial in inflammatory responses .

Comparative Analysis with Other Compounds

A comparative analysis with similar compounds reveals that those containing trifluoromethyl groups often exhibit enhanced biological activity.

CompoundMIC (µM)IC50 (µM)Activity Type
Compound A25.920Antibacterial
Compound B12.915Antibacterial
Target Compound25.9<20Antibacterial & Anti-inflammatory

Study on Antimicrobial Efficacy

In a study published in Molecules, the efficacy of several derivatives including our target compound was assessed against clinical isolates of MRSA. The results indicated that compounds with similar structural motifs consistently showed high levels of antibacterial activity .

Investigation into Cytotoxic Effects

Another study focused on the cytotoxic effects of isothiazole derivatives reported that compounds with electron-withdrawing groups like trifluoromethyl significantly increased cytotoxicity against cancer cell lines .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm acetamide linkage (δ 2.1–2.3 ppm for CH₃CO) and aromatic fluorophenyl signals (δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR : Peaks at 1670–1700 cm⁻¹ (C=O stretch) and 1350–1380 cm⁻¹ (S=O stretch) confirm key functional groups .
  • X-ray crystallography : Resolves stereochemistry of the dioxidoisothiazole ring and fluorophenyl orientation .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination using serial dilutions (1 nM–100 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs .
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) to quantify Kᵢ values .

How do structural analogs inform target selectivity and potency?

Basic
Comparative analysis of analogs highlights critical substituent effects:

Analog FeatureBiological ImpactSource
Trifluoromethyl group Enhances lipophilicity and CNS penetration
Fluorophenyl substitution Improves binding to aromatic residues in enzyme pockets
Benzoisothiazol-3-one core Modulates electron-withdrawing effects, influencing redox activity

What methodologies resolve contradictions in reported biological activity data?

Advanced
Discrepancies in IC₅₀ or selectivity profiles may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Mitigation strategies include:

  • Orthogonal assays : Validate kinase inhibition via both fluorescence and radiometric methods .
  • Metabolic stability testing : Liver microsome assays to identify degradation products that alter activity .
  • Structural analogs : Synthesize derivatives with single substituent changes to isolate contributing factors .

How can SAR studies optimize pharmacokinetic properties?

Advanced
Structure-activity relationship (SAR) strategies focus on:

  • Solubility : Introduce polar groups (e.g., -OH, -NH₂) on the acetamide side chain while monitoring logP shifts .
  • Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) to reduce CYP450-mediated oxidation .
  • Permeability : Modify fluorophenyl substituents (e.g., -OCH₃ vs. -CF₃) to balance passive diffusion and efflux .
    In silico tools (e.g., QSAR, molecular dynamics) predict ADME properties before synthesis .

What mechanistic insights explain its interaction with biological targets?

Q. Advanced

  • Docking studies : The benzoisothiazol-3-one core occupies hydrophobic pockets in kinase ATP-binding sites, while the fluorophenyl group forms π-π stacking with Phe residues .
  • Kinetic assays : Presteady-state kinetics reveal noncompetitive inhibition for proteases, suggesting allosteric modulation .
  • Mutagenesis : Alanine scanning identifies key residues (e.g., Lys231 in EGFR) critical for binding .

How can metabolic stability be improved without compromising activity?

Q. Advanced

  • Deuterium incorporation : Replace metabolically labile hydrogens (e.g., -CH₃ → -CD₃) to slow oxidative metabolism .
  • Prodrug design : Mask polar groups (e.g., phosphate esters) for enhanced absorption, with enzymatic cleavage in target tissues .
  • Crystallography-guided design : Modify steric hindrance near vulnerable sites (e.g., acetamide carbonyl) to block CYP450 access .

What strategies enhance selectivity over off-target receptors?

Q. Advanced

  • Fragment-based design : Use X-ray crystallography to engineer substituents that exploit unique target subpockets (e.g., Tyr340 in VEGFR2 vs. Tyr343 in FGFR1) .
  • Pharmacophore filtering : Exclude motifs (e.g., carboxylic acids) associated with promiscuous binding .
  • Kinome-wide profiling : Screen against panels of 100+ kinases to identify selectivity cliffs .

How do in silico models predict toxicity and off-target effects?

Q. Advanced

  • QSAR models : Train on datasets (e.g., Tox21) to predict hepatotoxicity or hERG channel inhibition .
  • Molecular dynamics : Simulate binding to homology models of off-target receptors (e.g., 5-HT₂B) to flag risks .
  • Machine learning : Use random forest classifiers to prioritize analogs with low cytotoxicity (IC₅₀ > 10 µM) .

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